molecular formula C25H35NO4 B145347 [(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate CAS No. 135588-56-6

[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate

Cat. No.: B145347
CAS No.: 135588-56-6
M. Wt: 413.5 g/mol
InChI Key: WCVZLIYUMIYTFG-CHWXNYRKSA-N
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Description

“[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate” is a complex organic compound that features a cyclohexyl group, a morpholinylcarbonyl group, and a phenylcyclopropanecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate” typically involves multiple steps:

    Formation of the Cyclohexyl Group: This can be achieved through the hydrogenation of aromatic compounds or via cyclization reactions.

    Introduction of the Morpholinylcarbonyl Group: This step may involve the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Formation of the Phenylcyclopropanecarboxylate Group: This can be synthesized through cyclopropanation reactions involving diazo compounds and alkenes in the presence of metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and phenyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinylcarbonyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and alcohols.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, and alcohols.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted morpholinylcarbonyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl Derivatives: Compounds with similar cyclohexyl groups.

    Morpholinylcarbonyl Derivatives: Compounds with similar morpholinylcarbonyl groups.

    Phenylcyclopropanecarboxylate Derivatives: Compounds with similar phenylcyclopropanecarboxylate groups.

Uniqueness

The uniqueness of “[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.

Properties

CAS No.

135588-56-6

Molecular Formula

C25H35NO4

Molecular Weight

413.5 g/mol

IUPAC Name

[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C25H35NO4/c1-16(2)19-10-9-17(3)15-20(19)30-25(28)23-21(18-7-5-4-6-8-18)22(23)24(27)26-11-13-29-14-12-26/h4-8,16-17,19-23H,9-15H2,1-3H3/t17-,19?,20?,21+,22-,23-/m1/s1

InChI Key

WCVZLIYUMIYTFG-CHWXNYRKSA-N

SMILES

CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C

Isomeric SMILES

C[C@@H]1CCC(C(C1)OC(=O)[C@@H]2[C@H]([C@H]2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C

Synonyms

2-(4-morpholinocarbonyl)-3-phenylcyclopropane-2-(1-methylethyl)-5-methylcyclohexyl ester
2-MCPC

Origin of Product

United States

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